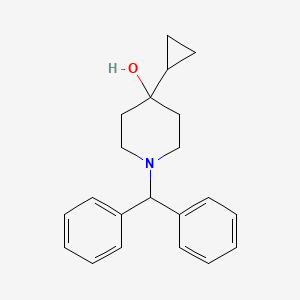

1-Benzhydryl-4-cyclopropylpiperidin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzhydryl-4-cyclopropylpiperidin-4-ol is a piperidine derivative characterized by a benzhydryl group (diphenylmethyl) attached to the nitrogen atom and a cyclopropyl substituent at the 4-position of the piperidine ring.

The benzhydryl group confers significant steric bulk and lipophilicity, which may enhance blood-brain barrier (BBB) penetration in pharmaceutical contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzhydryl-4-cyclopropylpiperidin-4-ol typically involves the following steps:

Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors.

Introduction of the benzhydryl group: This step involves the reaction of the piperidine derivative with benzhydryl chloride under basic conditions.

Cyclopropylation: The introduction of the cyclopropyl group can be done using cyclopropyl bromide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzhydryl-4-cyclopropylpiperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the hydroxyl group.

Substitution: The benzhydryl or cyclopropyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a dehydroxylated derivative.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-benzhydryl-4-cyclopropylpiperidin-4-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological receptors, particularly the nociceptin receptor.

Medicine: Investigated for its potential as a therapeutic agent for pain management and other conditions.

Industry: Potential applications in the development of new materials and pharmaceuticals

Mechanism of Action

1-benzhydryl-4-cyclopropylpiperidin-4-ol exerts its effects primarily through its interaction with the nociceptin receptor (OPRL1). Upon binding to this receptor, it triggers a conformational change that activates G-proteins, leading to the inhibition of adenylate cyclase activity and calcium channel activity. This results in the modulation of pain perception and other physiological responses .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Piperidin-4-ol Derivatives

Key Observations :

- Electronic Properties: Fluorine in 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol enhances electron-withdrawing effects, which may influence receptor-binding kinetics compared to non-fluorinated analogs .

- Conformational Rigidity : The cyclopropyl group imposes torsional strain, possibly restricting rotational freedom and improving target selectivity compared to unsubstituted or phenyl-substituted derivatives.

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- Melting Points : Derivatives with bulky substituents (e.g., benzhydryl) likely exhibit higher melting points due to increased crystallinity, though direct data are lacking.

- Solubility : The target compound’s predicted Log S (-3.2) suggests lower aqueous solubility than 1-benzylpiperidin-4-ol (-1.5), aligning with its higher lipophilicity .

- BBB Permeability : The benzhydryl group’s lipophilicity and moderate TPSA (23.5 Ų) favor BBB penetration, similar to fluorinated analogs .

Research Findings and Trends

- Substituent Position Matters : Fluorine at the para position (4-fluorophenyl) improves metabolic stability compared to ortho or meta positions, as seen in analogs like 6h–6l .

- Steric Effects on Bioactivity : Bulky benzhydryl groups may reduce off-target interactions, a trend observed in benzhydrylpiperazine sulfonamides with selective COX-2 inhibition .

Properties

Molecular Formula |

C21H25NO |

|---|---|

Molecular Weight |

307.4 g/mol |

IUPAC Name |

1-benzhydryl-4-cyclopropylpiperidin-4-ol |

InChI |

InChI=1S/C21H25NO/c23-21(19-11-12-19)13-15-22(16-14-21)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20,23H,11-16H2 |

InChI Key |

DWUKNKDABPWVAE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2(CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.